4-(3-Bromopropyl)-1-chloro-2-methoxybenzene
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Overview
Description
4-(3-Bromopropyl)-1-chloro-2-methoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromopropyl group, a chlorine atom, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-1-chloro-2-methoxybenzene typically involves the bromination of a suitable precursor. One common method is the reaction of 1-chloro-2-methoxybenzene with 3-bromopropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropyl)-1-chloro-2-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include cyclohexane derivatives and partially hydrogenated aromatic compounds.
Scientific Research Applications
4-(3-Bromopropyl)-1-chloro-2-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropyl)-1-chloro-2-methoxybenzene involves its interaction with various molecular targets. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or disruption of DNA replication. The methoxy and chloro groups can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromopropyl)-1-methoxybenzene: Lacks the chlorine atom, which affects its reactivity and applications.
4-(3-Chloropropyl)-1-methoxybenzene: Contains a chlorine atom instead of a bromine atom, leading to different reactivity patterns.
4-(3-Bromopropyl)-1-chlorobenzene: Lacks the methoxy group, which influences its solubility and chemical behavior.
Uniqueness
4-(3-Bromopropyl)-1-chloro-2-methoxybenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both bromine and chlorine atoms allows for selective substitution reactions, while the methoxy group enhances its solubility in organic solvents.
Properties
Molecular Formula |
C10H12BrClO |
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Molecular Weight |
263.56 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-chloro-2-methoxybenzene |
InChI |
InChI=1S/C10H12BrClO/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
NMJXBAZAXXRFAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCCBr)Cl |
Origin of Product |
United States |
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